molecular formula C11H12O5 B1348274 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid CAS No. 36099-14-6

3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid

Cat. No.: B1348274
CAS No.: 36099-14-6
M. Wt: 224.21 g/mol
InChI Key: NYPSUFSSNJPUNX-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid, also known as 3-(2,3-dihydro-1,4-benzodioxin-6-yloxy)propanoic acid, is an organic compound with the molecular formula C11H12O5. This compound features a benzodioxin ring system, which is a fused ring structure containing both benzene and dioxin moieties. The presence of the propionic acid group adds to its versatility in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable propionic acid derivative. One common method involves the esterification of 2,3-dihydro-1,4-benzodioxin-6-ol with propionic anhydride under acidic conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the esterification and hydrolysis steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives of the benzodioxin ring.

Scientific Research Applications

3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid is not well-characterized. its structure suggests potential interactions with enzymes or receptors that recognize the benzodioxin moiety. The propionic acid group may also facilitate binding to specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid is unique due to its specific combination of the benzodioxin ring and the propionic acid group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds .

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yloxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c12-11(13)3-4-14-8-1-2-9-10(7-8)16-6-5-15-9/h1-2,7H,3-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPSUFSSNJPUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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